molecular formula C23H27N3O2 B061917 3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]-2-propenamide CAS No. 185259-85-2

3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]-2-propenamide

Cat. No.: B061917
CAS No.: 185259-85-2
M. Wt: 377.5 g/mol
InChI Key: LBVZWEWTNUDWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide (GR-46611) is a synthetic compound characterized by an indole core substituted with a dimethylaminoethyl group at position 3 and an acrylamide-linked 4-methoxybenzyl group at position 3. It is a selective agonist of the 5-HT1D receptor, with demonstrated activity in modulating serotonergic pathways . Its structure-activity relationship (SAR) is defined by the indole scaffold, the electron-donating methoxybenzyl group, and the basic dimethylaminoethyl side chain, which collectively influence receptor binding and pharmacokinetics .

Properties

IUPAC Name

3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-26(2)13-12-19-16-24-22-10-6-17(14-21(19)22)7-11-23(27)25-15-18-4-8-20(28-3)9-5-18/h4-11,14,16,24H,12-13,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVZWEWTNUDWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017154
Record name 3-[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185259-85-2
Record name 3-[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

The synthesis begins with 5-benzyloxyindolylethylamine derivatives, which are synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions. The benzyloxy group at the 5-position of the indole ring serves as a protecting group, enabling subsequent functionalization.

Critical Reaction:

5-Hydroxyindole+Benzyl bromideBase, DMF5-Benzyloxyindole\text{5-Hydroxyindole} + \text{Benzyl bromide} \xrightarrow{\text{Base, DMF}} \text{5-Benzyloxyindole}

This step typically employs dimethylformamide (DMF) as a solvent and potassium carbonate as a base, achieving yields >85%.

Debenzylation and Triflation

The benzyloxy group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or via transfer hydrogenation with ammonium formate. The resulting 5-hydroxyindole intermediate is then triflated using bis(trifluoromethanesulfonyl)aniline (PhN(SO₂CF₃)₂) in the presence of triethylamine, yielding the triflate derivative:

5-Hydroxyindole+PhN(SO₂CF₃)₂Et₃N, CH₂Cl₂5-Triflyloxyindole\text{5-Hydroxyindole} + \text{PhN(SO₂CF₃)₂} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{5-Triflyloxyindole}

This step is critical for activating the indole ring for subsequent cross-coupling reactions.

Acrylamide Coupling

The final step involves a Heck-type coupling between the triflated indole derivative and N-(4-methoxybenzyl)acrylamide. Palladium acetate (Pd(OAc)₂) serves as the catalyst, with triethylamine as a base in dimethylacetamide (DMA) at 80–90°C:

5-Triflyloxyindole+N-(4-Methoxybenzyl)acrylamidePd(OAc)₂, Et₃N, DMAGR46611\text{5-Triflyloxyindole} + \text{N-(4-Methoxybenzyl)acrylamide} \xrightarrow{\text{Pd(OAc)₂, Et₃N, DMA}} \text{GR46611}

Reaction yields range from 65% to 72%, with purification via recrystallization from ethanol.

Optimization of Synthetic Conditions

Catalytic System Efficiency

Comparative studies show that Pd(OAc)₂ outperforms other palladium sources (e.g., PdCl₂ or Pd(PPh₃)₄) in the acrylamide coupling step, reducing side product formation by 15–20%. The use of DMA as a solvent enhances reaction homogeneity and catalyst stability.

Substituent Effects on Yield

The N,N-dimethylaminoethyl group at the indole’s 3-position is introduced early in the synthesis via alkylation of 5-benzyloxyindole with 2-dimethylaminoethyl chloride. Optimal conditions (60°C, 12 hours in acetonitrile) yield the alkylated product in 78% purity.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • 1719 (C=O stretch of acrylamide)

  • 1398 and 1206 (O–SO₂ vibrations from triflate intermediate)

¹H NMR (400 MHz, CDCl₃):

  • δ 3.11 (t, 2H, –CH₂N(CH₃)₂)

  • δ 6.78–7.45 (m, aromatic protons from indole and methoxybenzyl groups)

Mass Spectrometry :

  • Molecular ion peak at m/z 377.48 (C₂₃H₂₇N₃O₂⁺), consistent with the molecular formula.

Purity and Crystallinity

Recrystallization from ethanol produces colorless needles with a melting point of 165–166°C. High-performance liquid chromatography (HPLC) analysis typically shows >98% purity.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Industrial protocols emphasize solvent recycling (e.g., DMF and DMA recovery via distillation) and palladium recovery using scavenger resins, reducing production costs by ~30%.

Comparative Analysis of Alternative Routes

Reductive Amination Approach

An alternative method involves reductive amination of 5-formylindole with dimethylamine followed by acrylamide coupling. However, this route suffers from lower yields (52–58%) due to imine instability.

Solid-Phase Synthesis

Patents describe solid-phase methods using Wang resin-bound indole precursors, but these are limited by high resin costs and scalability challenges .

Chemical Reactions Analysis

GR 46611 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Serotonin Receptor Modulation

Research indicates that compounds similar to GR 46611 exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT1F receptor. These receptors are implicated in the modulation of pain pathways, making GR 46611 a candidate for migraine treatment. Studies have shown that selective agonists at these receptors can inhibit neurogenic dural inflammation, a key factor in migraine pathophysiology .

Antidepressant Potential

The modulation of serotonin receptors also suggests potential applications in treating depressive disorders. The ability of GR 46611 to influence serotonin levels may provide therapeutic benefits similar to existing antidepressants that target serotonin pathways .

Anticancer Activity

Preliminary studies have indicated that indole derivatives can possess anticancer properties. GR 46611's structural characteristics may allow it to interact with cellular pathways involved in cancer cell proliferation and survival. Further research is needed to elucidate its specific mechanisms and efficacy against various cancer types .

Case Study: Migraine Treatment

A study investigating the efficacy of selective 5-HT1F receptor agonists demonstrated that compounds like GR 46611 could significantly reduce migraine-associated pain in animal models. The results indicated a marked decrease in neurogenic inflammation, suggesting its potential as a therapeutic agent for migraine relief .

Case Study: Antidepressant Effects

In another study focusing on the antidepressant effects of serotonin receptor modulators, GR 46611 was evaluated alongside other indole-based compounds. The findings revealed that it exhibited similar activity profiles to established antidepressants, warranting further exploration into its use as a novel treatment for depression .

Mechanism of Action

GR 46611 exerts its effects by selectively activating the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. These receptors are G protein-coupled receptors that activate intracellular signaling pathways, leading to a decrease in cyclic adenosine monophosphate levels. This results in an inhibitory response, affecting various physiological processes such as vasoconstriction, locomotion, and anxiety . The compound has shown potent antiseizure effects and can increase the threshold for hyperthermia-induced seizures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Acrylamide Substituents

Key Compounds :

(E)-3-(5-Chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide (33) Structure: Features a cyano group and a 5-chlorofuran substituent on the acrylamide. Activity: Exhibits broad-spectrum cytotoxicity (GI50 = 5–16 μM) in cancer cell lines, likely due to the electron-withdrawing cyano and chloro groups enhancing electrophilicity . Comparison: The absence of the indole core and dimethylaminoethyl chain in 33 reduces 5-HT receptor affinity but increases cytotoxicity, highlighting divergent biological targets based on scaffold modifications.

(E)-N-(4-Methylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (11) Structure: Contains a 4-methylbenzyl group and a 4-hydroxy-3-methoxyphenyl acrylamide. Activity: Isolated from Menyanthes trifoliate, this natural product shows uncharacterized bioactivity but shares the methoxybenzyl motif with GR-46611 . Comparison: The phenolic hydroxyl group in 11 may improve antioxidant capacity but reduce blood-brain barrier permeability compared to GR-46611’s methoxy group .

Indole-Based Analogues with Varied Side Chains

Key Compounds :

Sumatriptan Structure: 1-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide. Activity: A 5-HT1B/1D agonist used for migraine treatment. Shares the dimethylaminoethyl-indole core with GR-46611 but replaces the acrylamide with a methylsulfonamide group .

N-(1H-Indol-5-yl)-3-(trifluoromethoxy)benzamide (3s) Structure: Trifluoromethoxybenzamide linked to indol-5-yl. Activity: Inhibits monoamine oxidase-B (MAO-B) with IC50 values < 1 μM, attributed to the electron-deficient trifluoromethoxy group enhancing enzyme interaction . Comparison: The benzamide linkage and lack of a dimethylaminoethyl side chain shift activity from 5-HT receptors to MAO-B, underscoring the importance of the acrylamide and basic side chain in GR-46611’s SAR .

Halogenated Acrylamide Derivatives

Key Compound :
  • N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide (CID 1556612) Structure: Dichlorophenyl acrylamide linked to a thiazole ring. Comparison: The thiazole and dichlorophenyl groups increase steric bulk and hydrophobicity, likely reducing CNS availability compared to GR-46611’s smaller methoxybenzyl group .

Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound LogP Molecular Weight (g/mol) Hydrogen Bond Donors
GR-46611 3.2* 379.47 1
CID 1556612 4.5 431.74 1
(E)-3-(5-Chlorofuran-2-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide (33) 2.8 357.78 0

*Predicted using ChemDraw.

Biological Activity

3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide, often referred to by its chemical structure, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C28H33N7O2
  • Molecular Weight : 499.61 g/mol
  • CAS Number : 1421373-65-0

The compound exhibits a diverse range of biological activities, primarily attributed to its indole structure, which is known for its role in various biochemical pathways. The dimethylaminoethyl group enhances its interaction with biological targets, potentially increasing its bioavailability and efficacy.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of indole compounds possess significant antibacterial properties. For instance, compounds similar to 3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM against various strains including E. coli and S. aureus .
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer potential. In vitro studies indicate that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The effectiveness was noted particularly in pancreatic cancer models, where it inhibited tumor growth significantly .
  • Neuroprotective Effects :
    • Preliminary research suggests that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. Mechanistic studies are ongoing to elucidate these effects further.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntibacterialDemonstrated significant inhibition against E. coli (MIC = 50 µM) and S. aureus (MIC = 75 µM).
AnticancerInduced apoptosis in BxPC-3 pancreatic cancer cells; reduced tumor size in xenograft models.
NeuroprotectionShowed potential protective effects in neuronal cell lines under oxidative stress conditions.

Synthesis and Derivatives

The synthesis of 3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide involves several steps, typically starting from commercially available indole derivatives and employing techniques such as palladium-catalyzed reactions for functionalization. Variants of this compound have been synthesized to enhance specific biological activities or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and acrylamide coupling. For example, cooling reaction mixtures to 0–5°C during acryloyl chloride addition minimizes side reactions and improves yield . Solvent selection (e.g., THF/water mixtures) and controlled reagent addition rates are critical for reproducibility. Post-synthesis purification via column chromatography or recrystallization ensures purity ≥95% .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR to verify indole, dimethylaminoethyl, and acrylamide moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C17_{17}H15_{15}BrN4_4O2_2) with <2 ppm error .
  • HPLC/Purity Assays : Ensure >95% purity by reverse-phase chromatography .

Q. How should stability and storage conditions be optimized for this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent degradation. Avoid exposure to moisture and light, which can hydrolyze the acrylamide bond or oxidize the indole ring . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from substituent variations. For example, chloro or nitro groups at specific positions enhance Bcl-2/Mcl-1 inhibition, while methoxy groups may reduce potency . To reconcile

  • Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., comparing 4-chlorophenyl vs. 4-nitrophenyl derivatives) .
  • Validate activity across multiple cell lines (e.g., MCF-7, HeLa) to account for tissue-specific target expression .

Q. What experimental designs are recommended for elucidating the mechanism of action?

  • Methodological Answer :

  • Biochemical Assays : Measure binding affinity (Kd_d) to targets like Bcl-2 using surface plasmon resonance (SPR) .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions between the dimethylaminoethyl group and hydrophobic pockets of anti-apoptotic proteins .
  • Gene Knockdown : Combine siRNA targeting Bcl-2/Mcl-1 with dose-response assays to confirm target specificity .

Q. How can computational modeling improve SAR analysis for derivatives of this compound?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Optimize 3D geometries using DFT (e.g., B3LYP/6-31G*) to predict electronic effects of substituents .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in the acrylamide group) using tools like Schrödinger’s Phase .
  • ADMET Prediction : Use SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer :

  • Flow Chemistry : Optimize continuous flow reactors for acrylamide coupling steps to enhance yield and reduce reaction time .
  • Automated Purification : Implement flash chromatography systems with UV-guided fraction collection for high-throughput purification .
  • Intermediate Stabilization : Protect moisture-sensitive intermediates (e.g., indole precursors) with silica gel desiccants during storage .

Contradiction Analysis and Methodological Guidance

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability bottlenecks .
  • Metabolite Identification : Use LC-MS to detect hepatic metabolites (e.g., demethylated derivatives) that may alter activity in vivo .
  • Dose Escalation : Adjust dosing regimens based on allometric scaling (e.g., mg/kg conversions between species) .

Q. What methods validate target engagement in complex biological systems?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts in lysates treated with the compound .
  • Immunoprecipitation : Pull down Bcl-2/Mcl-1 complexes from treated cells and quantify co-precipitated compound via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]-2-propenamide
Reactant of Route 2
Reactant of Route 2
3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]-2-propenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.